molecular formula C18H21ClN6O B10967689 (4Z)-2-(3-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10967689
M. Wt: 372.9 g/mol
InChI Key: GZVCUMZSXLZWEQ-UHFFFAOYSA-N
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Description

(4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3311~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure This compound features a pyrazolone core, a chlorophenyl group, and a triazatricyclodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the chlorophenyl group and the triazatricyclodecane moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance yield and purity. The process must also adhere to safety and environmental regulations to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a valuable compound in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its ability to interact with proteins and enzymes could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases, due to its unique structure and reactivity.

Industry

Industrially, (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3311~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its complex structure, combining a pyrazolone core, a chlorophenyl group, and a triazatricyclodecane moiety

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H21ClN6O/c1-13-16(17(26)25(21-13)15-4-2-3-14(19)5-15)6-20-18-7-22-10-23(8-18)12-24(9-18)11-22/h2-6,21H,7-12H2,1H3

InChI Key

GZVCUMZSXLZWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC34CN5CN(C3)CN(C4)C5

Origin of Product

United States

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